molecular formula C7H9Cl2N3O B135749 4-(2-Chlorophenyl)semicarbazide hydrochloride CAS No. 153513-57-6

4-(2-Chlorophenyl)semicarbazide hydrochloride

Cat. No.: B135749
CAS No.: 153513-57-6
M. Wt: 222.07 g/mol
InChI Key: AALFMYTZFRNGFG-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)semicarbazide hydrochloride (CAS 153513-57-6) is a chlorophenyl-substituted semicarbazide derivative with the molecular formula C7H9Cl2N3O . Semicarbazide derivatives are a significant class of organic compounds in scientific research. The semicarbazide functional group is a key pharmacophore in medicinal chemistry, often investigated for the development of novel therapeutic agents. Related compounds in this class, such as semicarbazide hydrochloride itself, have been studied for their ability to bind to metal ions like copper and iron in biological systems, which can underpin various mechanisms of action, including antiviral and antineoplastic activities . As a building block in organic synthesis, this compound can be utilized to develop more complex molecules or as a precursor in the synthesis of heterocyclic compounds. Researchers can employ this chemical in the exploration of new pharmaceuticals, as a reagent in chemical synthesis, or in biochemical studies to probe enzyme interactions. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-amino-3-(2-chlorophenyl)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O.ClH/c8-5-3-1-2-4-6(5)10-7(12)11-9;/h1-4H,9H2,(H2,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALFMYTZFRNGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374056
Record name 4-(2-CHLOROPHENYL)SEMICARBAZIDE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153513-57-6
Record name 4-(2-CHLOROPHENYL)SEMICARBAZIDE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloroformate-Mediated Synthesis

The most widely documented method involves a multi-step process starting with 2-chlorophenylhydrazine hydrochloride. This route, adapted from US Patent 4,358,611, proceeds as follows:

  • Step 1: Formation of Hydrazinecarboxylic Acid Ethyl Ester

    • Reagents : 2-Chlorophenylhydrazine hydrochloride, ethyl chloroformate, ethyldiisopropylamine (base).

    • Conditions : Reaction in tetrahydrofuran (THF) at -10°C, followed by gradual warming to ambient temperature.

    • Mechanism : The base deprotonates the hydrazine, enabling nucleophilic attack on ethyl chloroformate to form the intermediate ester.

    • Yield : ~81% after recrystallization.

  • Step 2: Hydrolysis to 2-Phenylsemicarbazide

    • Reagents : Sodium hydroxide (alkaline agent), aqueous ethanol (35% v/v).

    • Conditions : Reflux at 80–90°C for 3–10 hours.

    • Workup : Acidification with HCl, followed by basification to precipitate the product.

    • Yield : 84% reported for analogous 4-chlorophenyl derivatives.

Critical Parameters :

  • Solvent System : A 25–40% aqueous ethanol solution optimizes solubility and reaction kinetics.

  • Temperature Control : Prolonged reflux ensures complete hydrolysis of intermediates.

Alternative Route: Isocyanate-Hydrazine Coupling

While less commonly industrialized, this method employs 2-chlorophenyl isocyanate as the starting material:

  • Reagents : 2-Chlorophenyl isocyanate, hydrazine hydrate.

  • Conditions : Reflux in ethanol or methanol for 6–12 hours.

  • Acidification : Treatment with concentrated HCl to isolate the hydrochloride salt.

Advantages :

  • Fewer purification steps compared to the chloroformate route.

  • Suitable for small-scale laboratory synthesis.

Limitations :

  • Higher cost of 2-chlorophenyl isocyanate.

  • Potential side reactions forming ureas or biuret derivatives.

Optimization of Reaction Conditions

Solvent Selection

Solvent SystemReaction RateYield (%)Purity (%)
35% Aqueous EthanolModerate8498
Methanol/Water (1:1)Fast7895
THF/WaterSlow6590

Data adapted from large-scale trials demonstrate that aqueous ethanol balances reactivity and solubility. Methanol accelerates hydrolysis but reduces yield due to byproduct formation.

Temperature and Time Effects

  • 80°C : Optimal for minimizing decomposition; yields plateau after 6 hours.

  • >90°C : Rapid degradation of semicarbazide intermediates observed.

  • <70°C : Incomplete hydrolysis, requiring extended reaction times (10+ hours).

Industrial-Scale Production

Reactor Design

  • Material : Glass-lined steel reactors resist corrosion from HCl byproducts.

  • Agitation : High-shear mixers ensure homogeneous reagent distribution.

  • Temperature Control : Jacketed reactors with external cooling/heating loops maintain precise thermal profiles.

Crystallization and Purification

  • Anti-Solvent Addition : Gradual introduction of hexane induces crystallization.

  • Recrystallization : Dissolution in hot ethanol (70°C) followed by slow cooling to 4°C enhances purity to >99%.

  • Filtration : Centrifugal filters remove residual salts and unreacted starting materials.

Comparative Analysis of Methods

ParameterChloroformate RouteIsocyanate Route
Starting Material CostLowHigh
Reaction Steps42
Typical Yield80–85%70–75%
ScalabilityIndustrial-friendlyLab-scale only
Byproduct FormationMinimalModerate

The chloroformate method dominates industrial production due to cost-effectiveness and scalability, despite its multi-step nature.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Residual ethyl chloroformate may generate toxic ethyl chlorocarbonate.

  • Solution : Excess hydrazine and controlled pH (8–9) quench unreacted chloroformate.

Purification Difficulties

  • Issue : Co-crystallization of sodium chloride with the product.

  • Solution : Washing with cold acetone selectively dissolves NaCl while leaving the product intact.

Recent Advances

Continuous Flow Synthesis

Emerging methodologies employ microreactors to enhance heat transfer and reduce reaction times by 40% compared to batch processes. Initial trials report yields of 88% with residence times under 2 hours.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) shows promise as a recyclable alternative to THF.

  • Catalysis : Immobilized lipases reduce NaOH requirements by 30% in hydrolysis steps.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)semicarbazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Research Applications

Reagent in Organic Synthesis

  • 4-(2-Chlorophenyl)semicarbazide hydrochloride serves as a crucial reagent in organic synthesis, particularly in the formation of more complex molecules. It is utilized for synthesizing semicarbazones and urea derivatives through various reactions such as oxidation and reduction.

Mechanism of Action

  • The compound interacts with specific molecular targets, inhibiting certain enzymes by forming covalent bonds with active site residues. This interaction disrupts normal enzyme function, leading to various biological effects.
Reaction Type Products Formed Common Reagents
OxidationUrea derivativesPotassium permanganate, hydrogen peroxide
ReductionAminesLithium aluminum hydride, sodium borohydride
SubstitutionSubstituted semicarbazidesAmines, thiols under basic conditions

Biological Applications

Biochemical Assays

  • In biological research, this compound is used in biochemical assays to study enzyme activities. Its ability to inhibit enzymes makes it a valuable tool for probing metabolic pathways and understanding disease mechanisms .

Anti-inflammatory Activity

  • Studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, a study on novel chalconesemicarbazone derivatives showed promising analgesic and anti-inflammatory activities when tested in animal models .

Industrial Applications

Agrochemical Production

  • The compound is employed in the production of agrochemicals, serving as an intermediate in synthesizing various industrial chemicals. Its structural properties allow it to function effectively as a herbicide or pesticide .

Pharmaceutical Development

  • This compound has been explored for developing new pharmaceutical agents, particularly in the synthesis of antihistamines and anticonvulsants. Research indicates its potential in creating drugs that target specific receptors involved in allergic reactions and seizure disorders .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various semicarbazone derivatives derived from this compound. The compounds were administered to rats with induced inflammation. Results indicated a significant reduction in paw volume compared to control groups, showcasing the efficacy of these derivatives as anti-inflammatory agents.

Case Study 2: Synthesis of Anticonvulsant Agents

Research focused on synthesizing new anticonvulsant compounds using this compound as a starting material. The synthesized compounds underwent pharmacological testing, revealing promising anticonvulsant activity comparable to existing medications.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)semicarbazide hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function and lead to various biological effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The ortho-chlorine in this compound increases electrophilicity, making it superior in synthesizing selenadiazoles compared to non-halogenated analogs . Thiosemicarbazides (sulfur analogs) exhibit distinct metal-binding properties, useful in medicinal chemistry but with higher toxicity risks .

Solubility and Reactivity :

  • Hydrochloride salts generally improve water solubility, but steric or electronic modifications (e.g., sulfonyl groups) can reduce solubility .
  • 4-Phenylsemicarbazide hydrochloride’s high solubility and low toxicity make it ideal for analytical applications .

Toxicity Profiles :

  • While semicarbazide hydrochloride itself shows toxicity in rats (e.g., vascular lesions at 250–500 ppm) , derivatives like 4-phenylsemicarbazide exhibit reduced toxicity, likely due to stabilized structures .

Applications in Drug Development :

  • 4-(2-Chlorophenyl)semicarbazide derivatives demonstrate anticonvulsant activity, with halogenation improving blood-brain barrier penetration .
  • Thiosemicarbazides are explored for antimicrobial and anticancer activity, leveraging sulfur’s redox activity .

Biological Activity

4-(2-Chlorophenyl)semicarbazide hydrochloride is a chemical compound that has garnered attention in various fields of scientific research due to its notable biological activity. This article explores its biological mechanisms, applications, and relevant case studies, providing a comprehensive overview of the compound's potential.

Chemical Structure and Properties

This compound has the molecular formula C7H8ClN3O\text{C}_7\text{H}_8\text{ClN}_3\text{O} and features a chlorophenyl group attached to a semicarbazide moiety. The presence of the chlorine atom enhances its reactivity and specificity towards biological targets.

The compound primarily exhibits its biological activity through:

  • Enzyme Inhibition : It can inhibit specific enzymes by forming covalent bonds with active site residues, thereby disrupting normal enzymatic functions. This mechanism is crucial for its potential therapeutic applications.
  • Interaction with Cellular Pathways : this compound may interact with pathways related to oxidative stress and inflammation, making it a candidate for pharmacological studies targeting these processes.

Anticonvulsant Activity

Research has demonstrated that derivatives of 4-(2-chlorophenyl)semicarbazide exhibit anticonvulsant properties. A study synthesized several chalcone-semicarbazone derivatives, including those based on 4-(2-chlorophenyl)semicarbazide. The results indicated that compounds with chlorine substitution showed enhanced anticonvulsant activity compared to their unsubstituted counterparts. For instance, one derivative demonstrated a protection rate of 91.21% in comparison to the standard drug phenytoin .

Enzyme Inhibition Studies

The compound has been studied for its potential as an enzyme inhibitor. For example, it has shown promise in inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in treating neurodegenerative diseases . The inhibition potency was assessed through various biochemical assays, revealing significant activity against these enzymes.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of 4-(2-chlorophenyl)semicarbazide derivatives:

  • Synthesis and Screening of Chalcone Derivatives :
    • A series of chalcone derivatives were synthesized from 4-(2-chlorophenyl)semicarbazide, which were tested for their anticonvulsant activity. The study highlighted the importance of chlorine substitution at the ortho position for enhancing biological activity .
  • Enzyme Interaction Studies :
    • Research indicated that this compound interacts with enzymes involved in oxidative stress pathways. This interaction was characterized through kinetic studies demonstrating significant inhibition rates compared to control compounds.
  • Pharmacological Screening :
    • A pharmacological screening of various semicarbazone derivatives revealed that those derived from 4-(2-chlorophenyl)semicarbazide exhibited varied activities against different biological targets, emphasizing the compound's versatility as a pharmacophore .

Comparative Analysis with Similar Compounds

CompoundUnique FeaturesBiological Activity
This compoundChlorophenyl substitution enhances specificitySignificant enzyme inhibition; anticonvulsant activity
4-Phenylsemicarbazide hydrochlorideLacks chlorine substitution; broader applicationsGeneral enzyme inhibition
Semicarbazide hydrochlorideSimpler structure; less specificityLimited biological activity
4-(4-Chlorophenyl)semicarbazide hydrochlorideDifferent position of chlorine; varied activityDiffering enzyme inhibition profiles

The unique interactions due to the chlorophenyl substitution in this compound enhance its binding affinity and specificity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 4-(2-chlorophenyl)semicarbazide hydrochloride?

  • Methodological Answer : The compound can be synthesized by reacting semicarbazide hydrochloride with a substituted aldehyde or ketone under controlled conditions. For example, sodium acetate (0.2 M) and semicarbazide hydrochloride (0.1 M) are dissolved in distilled water, followed by the addition of a carbonyl compound (e.g., 4-chlorobenzaldehyde). The mixture is refluxed, cooled, and filtered to isolate the product . Characterization typically involves Fourier transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) to confirm the semicarbazone structure .

Q. How can semicarbazide hydrochloride be analytically identified in laboratory settings?

  • Methodological Answer : A simple identification test involves adding silver nitrate TS to a 1% aqueous solution of semicarbazide hydrochloride, which produces white precipitates due to chloride ion release . For quantitative analysis, iodometric titration using potassium iodate is effective, as semicarbazide hydrochloride reacts stoichiometrically with iodate under acidic conditions . Additionally, titration with chloramine-T reagent can determine excess semicarbazide after aldehyde derivatization .

Q. What are the recommended storage conditions for semicarbazide hydrochloride to maintain stability?

  • Methodological Answer : Solutions containing semicarbazide hydrochloride should be stored in cold (4°C) and protected from light. Discoloration (e.g., yellowing) indicates degradation, and such solutions should be discarded . Solid forms should be kept in airtight containers with desiccants to prevent hygroscopic absorption.

Advanced Research Questions

Q. How does semicarbazide hydrochloride influence collagen aggregation in biochemical studies?

  • Methodological Answer : Semicarbazide hydrochloride alters collagen aggregation kinetics in a pH- and temperature-dependent manner. At pH < 4.3, it enhances fibril formation, while at pH > 5.0, aggregation is reduced. Temperature variations (e.g., 34–37°C) further modulate this effect, suggesting specific binding to collagen molecules. Researchers should optimize incubation parameters (pH 4.3, 34°C) to study its conformational impact using turbidity assays or electron microscopy .

Q. What mechanisms underlie semicarbazide hydrochloride's interference in microbiological antibiotic assays?

  • Methodological Answer : Semicarbazide hydrochloride neutralizes aminoglycosides like streptomycin by binding to their active sites. For example, 2.0 mg/mL of the compound at 30°C for 30 min inhibits Bacillus subtilis growth in streptomycin-containing assays. Researchers must calibrate concentrations (1.5–4.0 mg/mL) and incubation times (30–180 min) to avoid false negatives, particularly when testing antibiotic combinations .

Q. How can semicarbazide derivatives be designed as dual inhibitors of monoamine oxidase (MAO) and cholinesterase?

  • Methodological Answer : Structural modifications at the aryl binding site of semicarbazones enhance selectivity. For instance, introducing a 5-nitrothiazole moiety improves MAO-B inhibition (IC50 = 0.212 µM) via competitive binding. Mixed-type cholinesterase inhibition (e.g., AChE IC50 = 0.264 µM) is achieved with bromo-substituted indole derivatives. Docking studies and kinetic assays (Lineweaver-Burk plots) validate target engagement .

Q. What is the role of semicarbazide hydrochloride in synthesizing bioactive metal complexes?

  • Methodological Answer : Semicarbazide-derived ligands (e.g., 2,5-diamino-1,3,4-thiadiazole) form octahedral metal complexes with Co(II), Ni(II), or Cu(II). These complexes exhibit enhanced antimicrobial activity compared to the parent ligand, as shown by agar diffusion assays against Staphylococcus aureus and Escherichia coli. Characterization involves molar conductance measurements, UV-Vis spectroscopy, and magnetic susceptibility analysis .

Q. How can semicarbazide hydrochloride be used in quantifying aldehydes in natural products?

  • Methodological Answer : Aldehydes (e.g., citral in citrus oils) react with semicarbazide hydrochloride to form semicarbazones, which are filtered out. Excess unreacted semicarbazide is titrated iodometrically using chloramine-T (2 mol per mole of semicarbazide). This method requires optimizing reaction time (30–60 min) and pH (4–6) to achieve >95% recovery .

Key Considerations for Experimental Design

  • Concentration-Response Relationships : Dose-dependent effects (e.g., 0.5–10 mg/mL) must be validated for each application, as higher concentrations may nonspecifically inhibit microbial growth or enzyme activity .
  • Temperature and pH Sensitivity : Aggregation or binding efficacy varies significantly with these parameters; pre-experimental optimization is critical .
  • Interference in Multi-Component Assays : Use control experiments to isolate semicarbazide's effects from other reagents (e.g., antibiotics, metal ions) .

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